The Chemical, Synthetic, and Pharmacological Profile of (E)-3-(6-Methoxypyridin-3-YL)acrylic Acid: A Technical Guide
The Chemical, Synthetic, and Pharmacological Profile of (E)-3-(6-Methoxypyridin-3-YL)acrylic Acid: A Technical Guide
Executive Summary
(E)-3-(6-Methoxypyridin-3-YL)acrylic acid (CAS: 118420-01-2) is a highly versatile heteroaromatic building block utilized extensively in modern medicinal chemistry. Structurally, it combines an electron-rich methoxypyridine core with a rigid, α,β -unsaturated carboxylic acid moiety. This unique architecture makes it an ideal precursor for synthesizing targeted kinase inhibitors, particularly those requiring covalent warheads or rigid spatial linkers to interact with deep ATP-binding pockets. This whitepaper details the structural properties, mechanistic synthesis pathways, and downstream pharmacological utility of this critical intermediate.
Structural Profiling & Chemical Identity
The presence of the methoxy group at the 6-position of the pyridine ring exerts a strong positive mesomeric (+M) effect, increasing the electron density of the heteroaromatic system. This directly impacts both the pKa of the pyridine nitrogen (making it slightly more basic than unsubstituted pyridine) and the reactivity of the ring during cross-coupling. The (E)-stereochemistry (trans) is thermodynamically favored, minimizing steric clash between the bulky heteroaromatic ring and the carboxylic acid group.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (E)-3-(6-Methoxypyridin-3-YL)acrylic acid |
| CAS Number | 118420-01-2 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Stereochemistry | (E)-isomer (Trans) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Mechanistic Synthesis Pathways
The synthesis of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid typically proceeds via one of two primary carbon-carbon bond-forming methodologies: the Mizoroki-Heck cross-coupling or the Knoevenagel condensation.
Workflow for the synthesis of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid via Heck and HWE routes.
Protocol A: Mizoroki-Heck Cross-Coupling
This route couples 5-bromo-2-methoxypyridine with acrylic acid. Because the methoxy group enriches the pyridine ring, the oxidative addition of Palladium to the C-Br bond can be sluggish compared to electron-deficient aryl halides. Therefore, specific ligand and temperature choices are critical[1].
Step-by-Step Methodology:
-
Initiation: Charge a flame-dried Schlenk flask with 5-bromo-2-methoxypyridine (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and a bulky phosphine ligand such as P(o-tolyl)₃ or BippyPhos (0.1 eq).
-
Causality: The bulky ligand accelerates the reductive elimination step, preventing catalyst trapping and improving turnover numbers.
-
-
Solvent & Base Addition: Add anhydrous DMF (or a bio-based alternative like Cyrene [3]) and triethylamine (3.0 eq) under an argon atmosphere.
-
Causality: Triethylamine neutralizes the HBr byproduct, driving the equilibrium forward and preventing the protonation of the pyridine nitrogen, which would otherwise deactivate the substrate.
-
-
Thermal Activation: Heat the mixture to 100°C for 12 hours. Monitor via LC-MS until the starting bromide is consumed.
-
Self-Validating Isolation: Cool to room temperature, dilute with water, and acidify to pH 4 using 1M HCl.
-
Validation: Acidification protonates the carboxylate, causing the highly pure (E)-isomer to precipitate. The stereochemistry is self-validated post-filtration via ¹H-NMR; the vinylic protons must exhibit a large coupling constant ( J≈15.5 Hz), definitively ruling out the (Z)-isomer ( J≈10 Hz).
-
Protocol B: Knoevenagel Condensation
An alternative metal-free route utilizes 6-methoxypyridine-3-carbaldehyde and malonic acid.
Step-by-Step Methodology:
-
Condensation: Dissolve 6-methoxypyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine. Add a catalytic amount of piperidine (0.1 eq).
-
Causality: Piperidine acts as an organocatalyst, forming a highly electrophilic iminium ion intermediate with the aldehyde, facilitating nucleophilic attack by the deprotonated malonic acid.
-
-
Decarboxylation: Reflux the mixture at 110°C for 4 hours. The elevated temperature forces the loss of CO₂, yielding the α,β -unsaturated acid.
-
Purification: Pour the mixture into ice-cold 1M HCl to precipitate the product, followed by recrystallization from ethanol.
Pharmacological Utility: PI3K/mTOR Inhibition
In drug development, the acrylic acid moiety of this compound is frequently converted into an acrylamide. Acrylamides serve as excellent Michael acceptors, capable of forming targeted covalent bonds with cysteine residues in kinase active sites.
Notably, derivatives of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid, such as 4-acrylamido-quinolines, have been identified as highly potent dual inhibitors of the PI3K/mTOR signaling pathway [2]. The rigid trans-alkene linker ensures that the methoxypyridine ring is optimally oriented within the ATP-binding pocket, blocking the phosphorylation cascade that leads to unchecked tumor cell proliferation.
PI3K/mTOR pathway inhibition by acrylamido-quinoline derivatives synthesized from the target acid.
Protocol C: Downstream Amidation (Warhead Installation)
To utilize the acid as a kinase inhibitor precursor, it must be coupled to an amine (e.g., a substituted quinoline).
-
Activation: Dissolve (E)-3-(6-Methoxypyridin-3-YL)acrylic acid in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes.
-
Causality: HATU forms an active HOAt-ester intermediate. This prevents the formation of unreactive side products and is highly efficient for coupling sterically hindered amines.
-
-
Coupling: Add the target amine. Stir at room temperature until complete consumption of the active ester is observed via LC-MS.
-
Isolation: Purify via preparative reverse-phase HPLC to isolate the active pharmaceutical ingredient (API).
References
-
Kassymbek, A., Aguilar Troyano, F. J., Dimakos, V., Canterbury, D. P., Monfette, S., Roosen, P. C., & Newman, S. G. (2024). "Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones." ACS Catalysis. URL:[Link]
-
Wang, Y., et al. (2019). "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." Frontiers in Chemistry. URL:[Link]
-
Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). "Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides." RSC Advances. URL:[Link]
